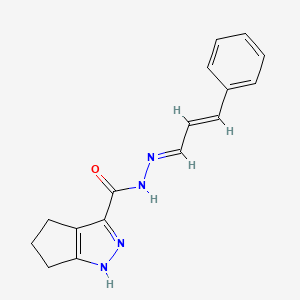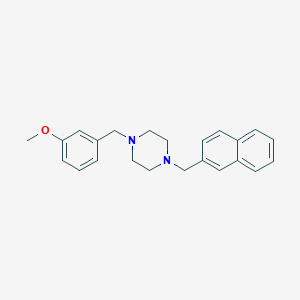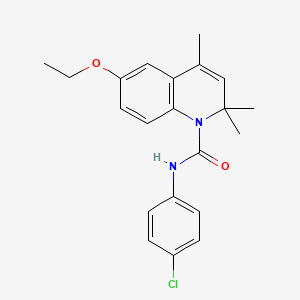
N-(4-chlorophenyl)-6-methoxy-N'-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a phenyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, phenylhydrazine, and 6-methoxy-1,3,5-triazine-2,4-diamine.
Condensation Reaction: The first step involves the condensation of 4-chloroaniline with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate hydrazone.
Cyclization: The intermediate hydrazone undergoes cyclization with 6-methoxy-1,3,5-triazine-2,4-diamine under reflux conditions in a solvent like ethanol or methanol. This step results in the formation of the desired triazine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors allow for the continuous addition of reactants and removal of products, leading to improved efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.
Pathways Involved: By inhibiting these molecular targets, the compound can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazine derivatives, such as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine and N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine.
Uniqueness: The presence of both the 4-chlorophenyl and methoxy groups in N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C16H14ClN5O |
|---|---|
Peso molecular |
327.77 g/mol |
Nombre IUPAC |
2-N-(4-chlorophenyl)-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5O/c1-23-16-21-14(18-12-5-3-2-4-6-12)20-15(22-16)19-13-9-7-11(17)8-10-13/h2-10H,1H3,(H2,18,19,20,21,22) |
Clave InChI |
GVNMNBRCXODSOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)



![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)
![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)

![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)

![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11663937.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
